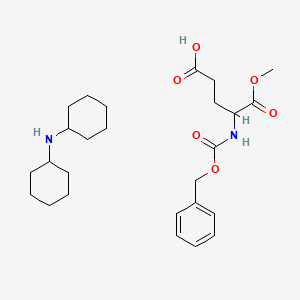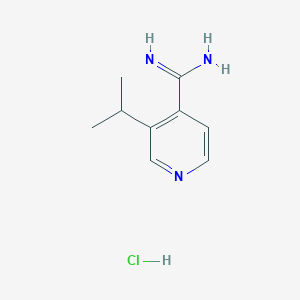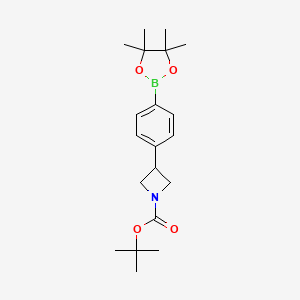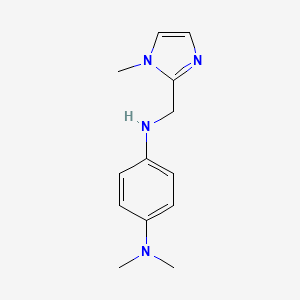
4-(Benzyl(methyl)amino)butan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyl(methyl)amino)butan-2-one hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a hydrochloride salt form of 4-(benzyl(methyl)amino)butan-2-one, which is characterized by the presence of a benzyl group, a methyl group, and a butanone structure. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyl(methyl)amino)butan-2-one hydrochloride typically involves the reaction of benzylamine with methylamine and butanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyl(methyl)amino)butan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Benzyl(methyl)amino)butan-2-one hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(benzyl(methyl)amino)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of various derivatives. These reactions are facilitated by the presence of electron-donating groups, which stabilize the intermediate carbocations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzyl(methyl)amino)butan-2-one
- Methyl 4-{2-[benzyl(methyl)amino]ethyl}benzoate hydrochloride
Uniqueness
4-(Benzyl(methyl)amino)butan-2-one hydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .
Propriétés
Formule moléculaire |
C12H18ClNO |
|---|---|
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
4-[benzyl(methyl)amino]butan-2-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12;/h3-7H,8-10H2,1-2H3;1H |
Clé InChI |
HCIMRFIZGONYNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCN(C)CC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)



![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)

![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)




